N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine
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Overview
Description
N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . This reaction involves the cycloaddition of TosMIC with imines or aldehydes, often under microwave-assisted conditions to enhance yield and efficiency .
Industrial Production Methods
Industrial production of oxazole derivatives, including this compound, often employs large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. It binds to enzymes and receptors through non-covalent interactions, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a similar heterocyclic structure.
Isoxazole: Contains an oxygen and nitrogen atom in adjacent positions, differing in reactivity and biological activity.
Oxazoline: A saturated analog of oxazole with different chemical properties.
Uniqueness
N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropane ring adds strain and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N-methyl-1-(1,3-oxazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2O/c1-8-7(2-3-7)6-4-9-5-10-6/h4-5,8H,2-3H2,1H3 |
InChI Key |
PMZNPMTWWTZZDC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C2=CN=CO2 |
Origin of Product |
United States |
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